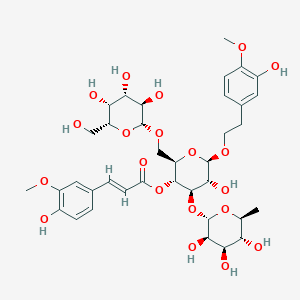

Jionoside B1

Description

This compound has been reported in Rehmannia glutinosa and Lamium purpureum with data available.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFHFOSEURHWMO-AQHLZYGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415192 | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120406-37-3 | |

| Record name | Jionoside B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jionoside B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Jionoside B1: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside B1 is a phenylpropanoid glycoside, a class of natural products known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known and potential biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, with the primary source being the roots of Rehmannia glutinosa (Gaertn.) DC., a perennial herb widely used in traditional Chinese medicine. It has also been reported in other plants, including Lamium purpureum L. (Red Dead-nettle).

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The following protocol is a detailed methodology for the isolation of this compound from the roots of Rehmannia glutinosa.

Experimental Protocol: Isolation from Rehmannia glutinosa

2.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Rehmannia glutinosa (9 kg) are used as the starting material.

-

Maceration: The powdered roots are macerated with methanol (MeOH) at room temperature. This process is typically repeated multiple times (e.g., 3 times with 15 L of MeOH each time) to ensure exhaustive extraction.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility:

-

Hexane Partition: The aqueous suspension is first extracted with n-hexane to remove nonpolar compounds such as fats and waxes.

-

Ethyl Acetate Partition: The remaining aqueous layer is then extracted with ethyl acetate (EtOAc). Phenylpropanoid glycosides like this compound are often found in this fraction.

-

n-Butanol Partition: Finally, the aqueous layer is extracted with n-butanol (n-BuOH) to isolate more polar glycosides.

2.1.3. Chromatographic Purification

The ethyl acetate fraction, which is enriched with this compound, is subjected to multiple chromatographic steps for purification.

-

Silica Gel Column Chromatography:

-

The dried EtOAc fraction is applied to a silica gel column.

-

The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a low polarity mixture and gradually increasing the polarity. .

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

Fractions from the silica gel column showing the presence of this compound (as determined by thin-layer chromatography, TLC) are pooled and further purified by MPLC on a C18 reversed-phase column.

-

A gradient of methanol and water is typically used as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification is achieved using preparative reversed-phase HPLC.

-

Column: A C18 column (e.g., 250 x 20 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be:

-

0-1 min: 1% B

-

1-3 min: 1-3% B

-

3-10 min: 3-11% B

-

10-22 min: 11-30% B

-

22-25 min: 30-100% B

-

25-27 min: 100% B (where A is 0.1% formic acid in water and B is acetonitrile)[1].

-

-

Flow Rate: Typically in the range of 5-20 mL/min, depending on the column dimensions.

-

Detection: UV detection at wavelengths such as 254 nm or 280 nm.

-

Fractions containing pure this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Experimental Workflow

Quantitative Data

The yield and purity of this compound can vary depending on the source material and the isolation method employed. The following table summarizes available quantitative data.

| Parameter | Value | Source Plant | Reference |

| Yield | |||

| Initial Plant Material (dry weight) | 9 kg | Rehmannia glutinosa | [2] |

| Final Yield of Pure this compound | 10.2 mg | Rehmannia glutinosa | [2] |

| Biological Activity (IC₅₀) | |||

| α-Glucosidase Inhibition (Acteoside) | 125.21 ± 7.87 mg/mL (for α-amylase) | - | [3] |

| α-Glucosidase Inhibition (L. purpureum extract) | 546.7 µg/ml | Lamium purpureum | [4] |

| DPPH Radical Scavenging (Acteoside) | 19.89 µg/mL | - | [3] |

| Nitric Oxide Production Inhibition (Luteolin) | 7.6 ± 0.3 μM | - | [5] |

Biological Activities and Hypothesized Signaling Pathway

This compound belongs to the phenylpropanoid glycoside family, which is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

Known Biological Activities

-

α-Glucosidase Inhibition: this compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in the management of postprandial hyperglycemia.

-

Antioxidant Activity: Phenylpropanoid glycosides are generally potent antioxidants due to their phenolic structures, which can scavenge free radicals. While specific data for this compound is limited, the related compound Jionoside D has demonstrated significant DPPH radical scavenging activity[6].

-

Anti-inflammatory Activity: Many phenylpropanoid glycosides exhibit anti-inflammatory properties. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Hypothesized Signaling Pathway

Direct studies on the signaling pathways modulated by this compound are currently lacking. However, based on the known mechanisms of structurally similar phenylpropanoid glycosides such as acteoside and verbascoside, a plausible signaling pathway for the anti-inflammatory and antioxidant effects of this compound can be hypothesized. This proposed pathway involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAP Kinase (Mitogen-Activated Protein Kinase) signaling cascades, and potentially the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Hypothesized Mechanism:

-

Inhibition of Pro-inflammatory Stimuli: Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4).

-

Downregulation of NF-κB Pathway: this compound may inhibit the downstream signaling cascade that leads to the activation of NF-κB. This could involve preventing the phosphorylation and degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Modulation of MAP Kinase Pathway: this compound might also interfere with the phosphorylation of MAP kinases such as p38, ERK, and JNK, which are also involved in the inflammatory response.

-

Activation of Nrf2 Pathway: As an antioxidant, this compound could potentially activate the Nrf2 pathway. This would involve the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

References

- 1. researchgate.net [researchgate.net]

- 2. ajol.info [ajol.info]

- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

Jionoside B1: A Technical Overview of a Phenylpropanoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

| Property | Value | Source |

| CAS Number | 120406-37-3 | [1][2][3] |

| Molecular Formula | C₃₇H₅₀O₂₀ | [1] |

| Molecular Weight | 814.78 g/mol | [1] |

Introduction

Jionoside B1 is a phenylpropanoid glycoside isolated from the herbs of Eriophyton wallichii and has also been identified in the roots of Rehmannia glutinosa.[3][4] As a member of the extensive class of phenylpropanoid glycosides, this compound is of interest to the scientific community for its potential biological activities, which are characteristic of this group of natural products. Phenylpropanoid glycosides are known to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[5] This technical guide provides a summary of the available data on this compound, with a focus on its chemical properties and biological potential.

Physicochemical Properties

This compound is a complex glycoside. A detailed structural elucidation was performed using spectroscopic methods.[3]

Biological Activities and Potential Therapeutic Applications

While specific in-depth studies on this compound are limited, the broader class of phenylpropanoid glycosides has been the subject of extensive research, revealing a variety of biological effects. These activities are often attributed to the phenolic moieties within their structures, which can act as potent antioxidants.[6][7]

α-Glucosidase Inhibition

One of the specific reported activities of this compound is the inhibition of α-glucosidase.[8] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[9][10] A study on compounds isolated from Rehmannia glutinosa demonstrated that this compound, along with other related compounds, exhibited significant inhibitory activity against α-glucosidase.[8]

Experimental Protocol: α-Glucosidase Inhibition Assay (General)

A common method for assessing α-glucosidase inhibition is as follows:

-

Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

-

Assay Procedure:

-

A defined volume of the enzyme solution is pre-incubated with various concentrations of the test compound (this compound) for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the substrate solution (pNPG).

-

The mixture is incubated for a set time (e.g., 20 minutes) at the same temperature.

-

The reaction is stopped by adding a solution of sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (containing no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.[11][12]

Potential Anti-inflammatory and Antioxidant Activities

Phenylpropanoid glycosides are well-documented for their anti-inflammatory and antioxidant properties.[5] While direct evidence for this compound is not extensively available, its chemical structure suggests it may share these characteristics. The proposed mechanisms for these activities in related compounds often involve the modulation of key signaling pathways.

Potential Signaling Pathway Involvement

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory effects have been shown to inhibit the activation of NF-κB.[13] It is plausible that this compound could exert anti-inflammatory effects through this pathway.

-

Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Many phenylpropanoids are known to activate this pathway, thereby enhancing the cell's defense against oxidative stress.

Experimental Workflow: Investigating Anti-inflammatory Effects

Caption: Workflow for in vitro anti-inflammatory assessment.

Experimental Workflow: Investigating Antioxidant Effects

Caption: Workflow for assessing antioxidant activity.

Potential Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of phenylpropanoid glycosides and related compounds like ginsenosides.[2][14][15] These effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in various models of neurodegeneration. Given its structural class, this compound represents a candidate for investigation in the context of neuroprotective therapies.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with established α-glucosidase inhibitory activity and strong potential for antioxidant and anti-inflammatory effects, consistent with its chemical class. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Quantitative analysis of its α-glucosidase inhibitory activity to determine its IC₅₀ value and compare its potency to existing drugs.

-

In-depth studies on its anti-inflammatory and antioxidant mechanisms , including its effects on the NF-κB and Keap1-Nrf2 signaling pathways.

-

Evaluation of its neuroprotective potential in relevant in vitro and in vivo models.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

A comprehensive understanding of this compound's biological activities and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Studies on phenylpropanoids from herbs of Eriophyton wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Honokiol as an α-glucosidase inhibitor [frontiersin.org]

- 12. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The neuroprotective effect of ginsenoside Rb1 on the cerebral cortex changes induced by aluminium chloride in a mouse model of Alzheimer's disease: A histological, immunohistochemical, and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of ginsenoside Rb1 on transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Jionoside B1 in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Jionoside B1, a complex phenylpropanoid glycoside found in the medicinal plant Rehmannia glutinosa. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis, metabolic engineering, and pharmacological applications of this important compound.

Introduction to this compound

This compound is a bioactive natural product isolated from the roots of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine.[1][2] Structurally, this compound is not a typical iridoid glycoside, but rather a more complex phenylethanoid glycoside. Its intricate structure consists of a phenylethanoid aglycone, a central glucose moiety, and additional sugar residues, including rhamnose. A key feature of this compound is the esterification of the core glucose with a feruloyl group, a derivative of phenylpropanoid metabolism.[3][4] This unique structural arrangement suggests a convergent biosynthesis involving multiple pathways.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, based on its structure and the known metabolic pathways in Rehmannia glutinosa, a putative biosynthetic pathway can be proposed. This pathway involves the convergence of the iridoid, phenylpropanoid, and phenylethanoid glycoside biosynthetic pathways.

Early Stages: The Iridoid Pathway (Route II)

The biosynthesis of the iridoid-derived sugar moiety of this compound is believed to follow the iridoid biosynthesis pathway, specifically Route II, which leads to the formation of 8α-stereochemistry iridoids such as catalpol.[5][6] This pathway originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[7]

The key steps in the early iridoid pathway are:

-

Geraniol Synthesis: Geranyl diphosphate (GPP), formed from the MEP pathway, is converted to geraniol by the enzyme geraniol synthase (GES) . Transcriptome analysis of R. glutinosa has identified genes encoding GES.[8]

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C10 position by geraniol 10-hydroxylase (G10H) , followed by oxidation by 10-hydroxygeraniol oxidoreductase (10HGO) to form 10-oxogeranial. Homologs of the genes encoding these enzymes have been identified in R. glutinosa.[7]

-

Iridoid Skeleton Formation: 10-Oxogeranial is then cyclized to form the core iridoid skeleton. This crucial step is catalyzed by iridoid synthase (ISY) . The subsequent modifications, including reductions and oxidations, are catalyzed by enzymes such as iridoid oxidase (IO) , a cytochrome P450 enzyme. A gene encoding an iridoid oxidase has been cloned and functionally characterized from R. glutinosa.[9]

The iridoid scaffold then undergoes a series of modifications, including hydroxylation and glycosylation, to form various iridoid glycosides. While the direct precursor to the sugar moiety of this compound is unknown, it is likely derived from an intermediate in this pathway.

Diagram: Early Iridoid Biosynthesis Pathway

Caption: Early steps of the iridoid biosynthesis pathway leading to the core iridoid scaffold.

The Phenylpropanoid and Phenylethanoid Pathways

The phenylethanoid and feruloyl moieties of this compound are derived from the phenylpropanoid pathway, which starts with the amino acid phenylalanine.

-

Formation of Cinnamic Acid Derivatives: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce various cinnamic acid derivatives, including ferulic acid.

-

Formation of the Phenylethanoid Aglycone: The phenylethanoid aglycone is synthesized from tyrosine or phenylalanine through a series of reactions including decarboxylation, deamination, reduction, and hydroxylation.

-

Glycosylation and Acylation: The phenylethanoid aglycone is then glycosylated, typically with glucose. This glycoside can be further modified by the addition of other sugar moieties, such as rhamnose, and acylated with a phenylpropanoid derivative, such as feruloyl-CoA. These reactions are catalyzed by specific UDP-glycosyltransferases (UGTs) and acyltransferases . Transcriptome studies of R. glutinosa have revealed a large number of candidate UGTs that may be involved in these modifications.[10][11]

Convergence and Final Assembly

The final assembly of this compound likely involves the enzymatic connection of the iridoid-derived sugar moiety with the phenylethanoid glycoside intermediate. This complex step is likely catalyzed by a specific UGT with broad substrate specificity. The exact order of the final glycosylation and acylation steps is yet to be determined.

Diagram: Proposed this compound Biosynthesis Overview

Caption: A simplified overview of the proposed convergent biosynthesis of this compound.

Key Enzymes and Candidate Genes

While the complete enzymatic machinery for this compound biosynthesis is not fully characterized, transcriptome and genome analyses of Rehmannia glutinosa have identified numerous candidate genes.

| Enzyme Class | Putative Role in this compound Biosynthesis | Number of Candidate Genes in R. glutinosa (from transcriptome studies) | References |

| Geraniol Synthase (GES) | Catalyzes the first committed step in the iridoid pathway. | 2 | [8] |

| Geraniol 10-hydroxylase (G10H) | Hydroxylation of geraniol. | >1 | [7] |

| 10-hydroxygeraniol oxidoreductase (10HGO) | Oxidation of 10-hydroxygeraniol. | >1 | [7] |

| Iridoid Synthase (ISY) | Formation of the iridoid skeleton. | >1 | [8] |

| Iridoid Oxidase (IO) (CYP450) | Modification of the iridoid skeleton. | >1 (functionally characterized) | [9] |

| Cytochrome P450s (CYPs) | Hydroxylation and other modifications of iridoid and phenylethanoid intermediates. | >40 | [8][10] |

| UDP-Glycosyltransferases (UGTs) | Glycosylation of the phenylethanoid aglycone and assembly of the sugar chain. | >100 | [10][11] |

| Acyltransferases | Transfer of the feruloyl group to the glucose moiety. | Not yet specifically identified for this compound. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Cloning and Functional Characterization of Candidate Genes

Diagram: Gene Cloning and Functional Characterization Workflow

Caption: A typical workflow for the cloning and functional characterization of biosynthetic enzymes.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of R. glutinosa and used as a template for first-strand cDNA synthesis.

-

Gene Amplification and Cloning: Gene-specific primers are designed based on transcriptome data to amplify the full-length coding sequences of candidate genes (e.g., UGTs, CYPs). The PCR products are then cloned into an appropriate expression vector.

-

Heterologous Expression and Protein Purification: The recombinant plasmids are transformed into a suitable expression host, such as E. coli or Saccharomyces cerevisiae. The expressed proteins, often with an affinity tag (e.g., His-tag), are purified using chromatography techniques.

-

Enzyme Assays: The purified recombinant enzyme is incubated with a putative substrate (e.g., a phenylethanoid aglycone and a UDP-sugar for a UGT) in a suitable buffer.

-

Product Identification: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic activity and identify the product. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis of Metabolites and Gene Expression

Methodology:

-

Metabolite Extraction and Quantification: Metabolites are extracted from different tissues of R. glutinosa. The concentrations of this compound and its putative precursors are quantified using a validated HPLC or LC-MS method with authentic standards.

-

Gene Expression Analysis: The expression levels of candidate biosynthetic genes in different tissues and under various conditions (e.g., developmental stages, elicitor treatment) are quantified using quantitative real-time PCR (qRT-PCR). Correlation analysis between gene expression levels and metabolite accumulation can provide further evidence for the involvement of a gene in the pathway.

Future Perspectives and Drug Development Implications

The elucidation of the complete this compound biosynthetic pathway will open up new avenues for the biotechnological production of this valuable compound. Metabolic engineering strategies in microbial or plant systems could be employed to enhance the yield of this compound or to produce novel derivatives with improved pharmacological properties. A thorough understanding of the biosynthetic pathway is also crucial for ensuring the quality and consistency of Rehmannia glutinosa raw materials and extracts used in herbal medicine.

Further research should focus on the functional characterization of the numerous candidate CYP450 and UGT genes from R. glutinosa to pinpoint the specific enzymes involved in the later steps of this compound biosynthesis. The identification of the acyltransferase responsible for the feruloylation step is also a key missing piece of the puzzle. These efforts will pave the way for the sustainable and controlled production of this compound and its analogs for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [Chemical constituents from Rehmannia glutinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 120406-37-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C37H50O20 | CID 5281782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pomics.com [pomics.com]

- 8. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Gene cloning and functional analysis of an iridoid oxidase gene in Rehmannia glutinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Jionoside B1 literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside B1, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its historical context, physicochemical properties, and known biological activities. This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and visualizes potential signaling pathways to facilitate further research and development.

Introduction and Historical Context

This compound was first isolated and characterized in 1989 by Sasaki et al. from the fresh roots of Rehmannia glutinosa var. purpurea. This initial discovery was part of a broader investigation into the phenylethanoid glycosides of this plant, which is a staple in traditional Chinese medicine. Subsequent studies have also identified this compound in other plant species, including Eriophyton wallichii.[1] Initially, the focus of research was on the structural elucidation and chemical characterization of this novel compound. Later studies began to explore its biological activities, with a notable early finding being its ability to inhibit the α-glucosidase enzyme, suggesting a potential role in the management of carbohydrate metabolism. While the anti-inflammatory and antioxidant properties of many phenylpropanoid glycosides are well-documented, specific investigations into these activities for this compound are less prevalent in the available literature.

Physicochemical Properties

This compound is classified as a saponin, a type of glycoside.[2] Its chemical structure is complex, consisting of a central glucose moiety with several substitutions.

| Property | Value | Source |

| Chemical Formula | C37H50O20 | [2] |

| Molecular Weight | 814.78 g/mol | [2] |

| CAS Number | 120406-37-3 | |

| Appearance | Powder | |

| Solubility | Soluble in water | [2] |

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its inhibitory effect on α-glucosidase.

α-Glucosidase Inhibitory Activity

A study involving the isolation of various compounds from Rehmannia glutinosa demonstrated that this compound exhibits significant inhibitory activity against α-glucosidase.

| Compound | IC50 (μM) | Positive Control (Acarbose) IC50 (μM) |

| This compound | 356.2 ± 25.4 | 204.2 ± 19.9 |

Table 1: α-Glucosidase inhibitory activity of this compound.

Potential Anti-inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant effects of this compound are limited, the broader class of phenylpropanoid glycosides is known to possess these properties. Research on analogous compounds suggests that this compound may exert anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Similarly, its antioxidant potential is likely attributable to its phenolic structure, which can effectively scavenge free radicals. Further research is required to quantify these activities for this compound.

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assays used to evaluate its biological activities.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on the methods described for the isolation of phenylpropanoid glycosides from Rehmannia glutinosa.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: Fresh roots of Rehmannia glutinosa are minced and extracted repeatedly with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water and partitioned with n-hexane to remove nonpolar compounds. The aqueous layer is retained.

-

Column Chromatography (Diaion HP-20): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water, and then eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography (Silica Gel): Fractions containing this compound are combined, concentrated, and further purified by silica gel column chromatography using a chloroform-methanol-water solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column with a methanol-water gradient to yield pure this compound.

α-Glucosidase Inhibitory Assay

This protocol is a standard method for assessing the inhibition of α-glucosidase activity.

α-Glucosidase Inhibition Assay Workflow

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Acarbose is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the this compound solution (or control/blank) to the respective wells and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

-

Data Analysis:

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

DPPH Assay Workflow

Caption: General workflow for the DPPH free radical scavenging assay.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound. Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add the this compound solution to a test tube or well of a microplate.

-

Add the DPPH solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined from the dose-response curve.

-

Potential Signaling Pathways

Based on the known activities of structurally similar phenylpropanoid glycosides, this compound is hypothesized to exert its potential anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural compounds inhibit this pathway to reduce the expression of pro-inflammatory cytokines.

Hypothesized NF-κB Pathway Inhibition by this compound

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Proposed Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation.

Hypothesized MAPK Pathway Modulation by this compound

Caption: Proposed mechanism of MAPK pathway modulation by this compound.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with confirmed α-glucosidase inhibitory activity. While its structural similarity to other bioactive glycosides suggests potential anti-inflammatory and antioxidant properties, further dedicated research is necessary to elucidate and quantify these effects. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory activity of this compound in cellular models (e.g., LPS-stimulated macrophages) and measuring its antioxidant capacity through various assays.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways to confirm the hypothesized mechanisms.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of diabetes, inflammation, and oxidative stress-related diseases.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its potential development as a therapeutic agent.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Jionoside B1: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the preliminary mechanism of action of Jionoside B1, a natural product isolated from Rehmannia glutinosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a phenylethanoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. Preliminary studies and the known biological activities of its source plant suggest that this compound possesses therapeutic potential, primarily linked to its enzymatic inhibitory and potential modulatory effects on cellular signaling pathways. This guide will synthesize the available preliminary data on its mechanism of action, with a focus on its established role as an α-glucosidase inhibitor and its putative anti-inflammatory and antioxidant activities.

Core Mechanism of Action: α-Glucosidase Inhibition

The most directly reported biological activity of this compound is its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

While the specific quantitative inhibitory activity (e.g., IC50 value) of this compound against α-glucosidase is not yet widely reported in publicly available literature, its classification as an inhibitor points to a significant area for future research and drug development.

The mechanism of α-glucosidase inhibition by this compound is direct and does not involve a complex intracellular signaling cascade. This compound is believed to bind to the active site of the α-glucosidase enzyme, preventing its interaction with its carbohydrate substrate.

Caption: Mechanism of α-glucosidase inhibition by this compound.

Putative Mechanisms of Action: Insights from Rehmannia glutinosa

While direct evidence for other mechanisms of action for this compound is limited, studies on the extracts of Rehmannia glutinosa suggest potential anti-inflammatory and antioxidant activities. These effects are often attributed to the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound contributes to these activities, but further specific research is required.

Inflammatory responses are often mediated by signaling cascades that lead to the production of pro-inflammatory cytokines. The MAPK pathway, including ERK, JNK, and p38, is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of this pathway.

Jionoside B1 from Eriophyton wallichii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, proposed isolation, and potential biological significance of Jionoside B1, a phenylpropanoid glycoside identified in Eriophyton wallichii. This document outlines the current state of knowledge, details a representative experimental approach for its isolation and characterization, and presents its physicochemical properties.

Introduction

Eriophyton wallichii, a perennial herb belonging to the Lamiaceae family, has a history of use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including phenylpropanoid glycosides. Among these, this compound has been identified as a constituent of this plant. Phenylpropanoid glycosides as a class are known for a range of biological activities, including antioxidant and anti-inflammatory effects, making this compound a compound of interest for further pharmacological investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its isolation, characterization, and potential formulation.

| Property | Value |

| Molecular Formula | C₃₇H₅₀O₂₀ |

| Molecular Weight | 814.78 g/mol |

| Appearance | Powder |

| Purity (Commercially available) | ≥95% to ≥99% |

| CAS Number | 120406-37-3 |

Proposed Experimental Protocol for Isolation and Identification

While a specific detailed protocol for the isolation of this compound from Eriophyton wallichii is not extensively documented in the available literature, a representative methodology can be proposed based on standard techniques for the extraction and purification of phenylpropanoid glycosides from plant materials.

3.1. Plant Material Collection and Preparation The aerial parts of Eriophyton wallichii should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and ground into a coarse powder.

3.2. Extraction The powdered plant material is subjected to extraction with an 80% methanol (MeOH) solution at room temperature. The mixture is percolated several times to ensure exhaustive extraction. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.3. Fractionation The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The phenylpropanoid glycosides are expected to be enriched in the n-butanol fraction.

3.4. Chromatographic Purification The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of this compound.

-

Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.

3.5. Structure Elucidation The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

The following diagram illustrates the proposed experimental workflow for the isolation and identification of this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence detailing the specific biological activities and modulated signaling pathways of this compound isolated from Eriophyton wallichii is currently lacking in scientific literature. However, based on the known pharmacological properties of other phenylpropanoid glycosides, it is plausible to hypothesize that this compound may exhibit antioxidant and anti-inflammatory activities.

4.1. Hypothesized Mechanism of Action

Phenylpropanoid glycosides are known to exert their effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways. A potential signaling pathway that this compound might influence is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation.

In this hypothesized pathway, an inflammatory stimulus would typically lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound could potentially inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

The following diagram illustrates this proposed anti-inflammatory signaling pathway. It is critical to note that this is a hypothetical model based on the activities of similar compounds and requires experimental validation.

Conclusion and Future Directions

This compound, a phenylpropanoid glycoside from Eriophyton wallichii, represents a promising natural product for further investigation. While its presence in the plant has been confirmed, there is a clear need for detailed studies to establish a definitive protocol for its isolation and to fully characterize its biological activities. Future research should focus on:

-

Developing and optimizing a specific isolation protocol for this compound from Eriophyton wallichii to obtain sufficient quantities for biological testing.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its antioxidant, anti-inflammatory, and other potential pharmacological effects.

-

Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Such studies will be invaluable for unlocking the full therapeutic potential of this compound and could pave the way for its development as a novel therapeutic agent.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Jionoside B1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jionoside B1 is a saponin, a type of glycoside, that has been isolated from plants such as Rehmannia glutinosa.[1][2] This compound is of interest in pharmacological research due to its potential biological activities, including anti-inflammatory and antioxidant effects.[3] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, formulation development, and pharmacological studies.

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method utilizes a reversed-phase C18 column with UV detection, which is a common and effective approach for the analysis of saponin compounds.[4][5][6]

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or ultrapure grade)

-

Formic acid (or Acetic Acid, HPLC grade)

-

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 20-40% B20-25 min: 40-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[5][7] |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm (Saponins often require detection at low UV wavelengths due to the lack of strong chromophores)[4][9] |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 5 µg/mL to 200 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of dried, powdered plant material (e.g., Rehmannia glutinosa root) into a centrifuge tube. Add 25 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[10][11][12]

Results and Data Presentation

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 5 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (Intra-day RSD%) | < 2.0% |

| Precision (Inter-day RSD%) | < 3.0% |

| Accuracy (Recovery %) | 97.5% - 103.2% |

A typical analysis using this method would show a well-resolved peak for this compound, allowing for accurate quantification.

Visualized Workflows

The following diagrams illustrate the key processes involved in the analysis of this compound.

References

- 1. This compound | C37H50O20 | CID 5281782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:120406-37-3 | ChemNorm [chem-norm.com]

- 3. CAS 120406-37-3: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. newinera.com [newinera.com]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Jionoside B1 in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Jionoside B1 in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound has not been widely published, this protocol is developed based on established methodologies for structurally similar compounds, such as phenylpropanoid glycosides and other saponins found in medicinal plants like Rehmannia glutinosa.[1][2][3][4][5]

Introduction

This compound is a phenylpropanoid glycoside first isolated from Eriophyton wallichii and also found in Rehmannia glutinosa, a plant widely used in traditional medicine. Its complex structure, consisting of a substituted phenylpropanoid moiety linked to a sugar chain, suggests potential biological activities, including anti-inflammatory and antioxidant effects, making it a compound of interest in pharmacological research.

Accurate quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers the high sensitivity and selectivity required for detecting and quantifying such molecules in complex matrices. This application note describes a proposed method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Information for this compound:

-

Molecular Formula: C₃₇H₅₀O₂₀

-

Molecular Weight: 814.78 g/mol

Experimental Protocol

This protocol is a comprehensive guide for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Ginsenoside Rb1 or another suitable saponin.

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Biological matrix (e.g., rat plasma, tissue homogenate)

-

Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation

A protein precipitation followed by solid-phase extraction (SPE) is recommended for plasma samples to remove interferences and enrich the analyte.[6]

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elute this compound and the IS with 1 mL of 90% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water, 20% Acetonitrile, 0.1% Formic Acid) for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

The following conditions are proposed for the chromatographic separation of this compound.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is proposed, as phenylpropanoid glycosides often form stable protonated or sodiated adducts.[3]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 550°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Proposed MRM Transitions

The following are theoretical MRM transitions for this compound based on its molecular weight. These must be optimized empirically by infusing a standard solution. The precursor ion is likely to be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Fragment ions would result from the cleavage of glycosidic bonds or fragmentation of the aglycone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 815.3 [M+H]⁺ | To be determined | 100 | To be optimized |

| This compound | 837.3 [M+Na]⁺ | To be determined | 100 | To be optimized |

| Internal Std. | Specific to IS | Specific to IS | 100 | To be optimized |

Data Presentation and Method Performance

The following tables present representative quantitative data from LC-MS/MS assays of similar saponin compounds, as specific data for this compound is not available in the cited literature.[6] These values serve as a benchmark for the expected performance of the proposed method.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Representative Saponin | 2.0 - 1500 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Representative Saponin | LQC | 5.0 | < 10% | < 12% | 90 - 110% |

| Representative Saponin | MQC | 100 | < 8% | < 10% | 92 - 108% |

| Representative Saponin | HQC | 1200 | < 7% | < 9% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Representative Saponin | LQC | 85 - 95% | 90 - 110% |

| Representative Saponin | MQC | 88 - 98% | 92 - 108% |

| Representative Saponin | HQC | 90 - 100% | 95 - 105% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Representative Signaling Pathway

Many saponins are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this general mechanism, which may be relevant for this compound.

Caption: General anti-inflammatory NF-κB pathway modulated by saponins.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid glycosides from Tynanthus panurensis: characterization and LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in the Chemical Components of Processed Rehmanniae Radix Distillate during Different Steaming Times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Jionoside B1: Application Notes and Protocols for α-Glucosidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside B1, a phenylpropanoid glycoside isolated from Rehmannia glutinosa, has garnered interest for its potential therapeutic properties, including its role as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes mellitus.

These application notes provide a detailed protocol for an in vitro α-glucosidase inhibition assay using this compound. The document includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and the relevant biological pathway to facilitate research and development in this area.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a compound on the α-glucosidase enzyme. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol and glucose. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at a specific wavelength. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a lower absorbance reading.

Data Presentation

The inhibitory activity of this compound against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value is determined by performing the assay with a range of this compound concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

| Compound | Test Organism/Enzyme Source | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| This compound | Saccharomyces cerevisiae α-glucosidase | 261.4 - 408.7 | Acarbose | 204.2 ± 19.9 |

Note: The IC50 value for this compound is reported as a range based on a study that evaluated a group of related compounds. For precise determination, it is recommended to perform a dose-response analysis.

Experimental Protocols

This section provides a detailed methodology for conducting the this compound α-glucosidase inhibition assay.

Materials and Reagents

-

This compound (purity ≥95%)

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

-

Acarbose (positive control) (e.g., Sigma-Aldrich, Cat. No. A8980)

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.2 M)

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Preparation of Solutions

-

Sodium Phosphate Buffer (0.1 M, pH 6.8):

-

Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).

-

Mix the two solutions in appropriate ratios to achieve a final pH of 6.8. Verify the pH with a pH meter.

-

-

α-Glucosidase Solution (1.0 U/mL):

-

Dissolve α-glucosidase powder in cold sodium phosphate buffer (0.1 M, pH 6.8) to obtain a final concentration of 1.0 U/mL.

-

Prepare this solution fresh before each experiment and keep it on ice.

-

-

pNPG Solution (5 mM):

-

Dissolve pNPG powder in sodium phosphate buffer (0.1 M, pH 6.8) to a final concentration of 5 mM.

-

This solution should be prepared fresh daily.

-

-

This compound Stock Solution (e.g., 10 mM):

-

Dissolve an accurately weighed amount of this compound in DMSO to prepare a stock solution of 10 mM.

-

Further dilute the stock solution with sodium phosphate buffer to obtain a series of desired test concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). The final DMSO concentration in the reaction mixture should not exceed 1%.

-

-

Acarbose Solution (Positive Control):

-

Prepare a stock solution of acarbose in sodium phosphate buffer and dilute it to a range of concentrations for IC50 determination.

-

-

Sodium Carbonate Solution (0.2 M):

-

Dissolve sodium carbonate powder in deionized water to a final concentration of 0.2 M.

-

Assay Procedure

-

Plate Setup:

-

Add 50 µL of sodium phosphate buffer (0.1 M, pH 6.8) to each well of a 96-well microplate.

-

Add 10 µL of the this compound solution at various concentrations to the respective test wells.

-

For the positive control, add 10 µL of acarbose solution.

-

For the negative control (100% enzyme activity), add 10 µL of the buffer or DMSO solution (without the inhibitor).

-

Prepare a blank for each test concentration by adding the test compound and buffer, but substitute the enzyme solution with buffer in the next step.

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except the blanks.

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Substrate Addition and Incubation:

-

Add 20 µL of the pNPG solution (5 mM) to all wells to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stopping the Reaction:

-

After the incubation period, add 50 µL of the sodium carbonate solution (0.2 M) to each well to stop the enzymatic reaction.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis

-

Calculate the Percentage of Inhibition:

-

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the negative control (100% enzyme activity)

-

A_sample = Absorbance of the well with this compound

-

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the this compound concentrations.

-

The IC50 value is the concentration of this compound that inhibits 50% of the α-glucosidase activity, which can be determined from the dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathway of Carbohydrate Digestion and α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assaydot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- this compound dilutions\n- α-Glucosidase solution\n- pNPG solution\n- Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Setup [label="Plate Setup (96-well):\nAdd Buffer, this compound/Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add α-Glucosidase Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubate at 37°C for 10 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Substrate [label="Add pNPG Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C for 20 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction with Na₂CO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 405 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Measure_Absorbance; Measure_Absorbance -> Data_Analysis; Data_Analysis -> End; }

Jionoside B1: Application Notes & Protocols for Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jionoside B1 is a phenylpropanoid glycoside that has been isolated from plant species such as Eriophyton wallichii and Rehmannia glutinosa.[1][2][3][4] As a member of the saponin class of compounds, this compound is of interest for its potential biological activities, including antioxidant effects.[5] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the exploration of their therapeutic potential.

DPPH Radical Scavenging Activity Assay

The DPPH assay is a popular and straightforward method for determining the free radical scavenging capacity of a compound.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow. The discoloration is measured spectrophotometrically, and the extent of color change is proportional to the antioxidant's efficacy.

Experimental Protocol

Materials and Reagents:

-

This compound (or test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and other standard laboratory equipment

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in methanol or a suitable solvent.

-

From the stock solution, prepare a series of dilutions to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

-

Assay in 96-Well Plate:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution with the solvent (blank).

-

A_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that results in 50% scavenging is the IC50 value.

Data Presentation: DPPH Radical Scavenging Activity of Clerodendrum Species and Related Compounds

| Plant Extract / Compound | Plant Part | Solvent Extract | DPPH IC50 (µg/mL) | Reference |

| Clerodendrum laevifolium | Leaves | Ethanol | 12.70 | [7] |

| Clerodendrum paniculatum | Leaf | Aqueous | 1.303 | [8] |

| Clerodendrum cyrtophyllum | Leaves | Ethyl Acetate | 360 | [9] |

| Clerodendrum infortunatum | Leaves | Methanol | 66.44 | [10] |

| Acteoside (from C. cyrtophyllum) | - | - | 79.65 | [9] |

Note: This data is for extracts and compounds from the Clerodendrum genus and is provided for contextual reference. The antioxidant activity of this compound may vary.

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in the body. The assay relies on the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Protocol

Materials and Reagents:

-

This compound (or test compound)

-

Fluorescein sodium salt

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (as a standard)

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader with temperature control

-

Pipettes and other standard laboratory equipment

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer before use.

-

Prepare a stock solution of Trolox in phosphate buffer. From this, create a series of dilutions to generate a standard curve.

-

-

Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

-

Assay in 96-Well Plate:

-

Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

-

Add 25 µL of the different concentrations of this compound, Trolox standards, or phosphate buffer (as a blank) to the respective wells.

-

-